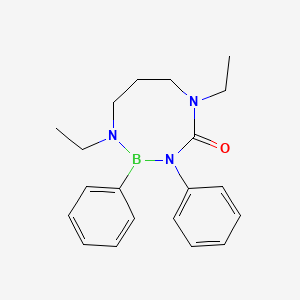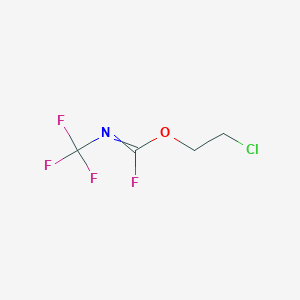![molecular formula C23H38N2O4 B14548586 4-Methyl-2-[methyl(tetradecyl)amino]-5-nitrobenzoic acid CAS No. 62148-93-0](/img/structure/B14548586.png)
4-Methyl-2-[methyl(tetradecyl)amino]-5-nitrobenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-2-[methyl(tetradecyl)amino]-5-nitrobenzoic acid is an organic compound with a complex structure that includes a nitro group, a benzoic acid moiety, and a long alkyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-[methyl(tetradecyl)amino]-5-nitrobenzoic acid typically involves multiple steps. One common approach is the nitration of a benzoic acid derivative followed by the introduction of the alkyl chain through a series of substitution reactions. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and alkylation processes. These processes are optimized for efficiency and yield, often utilizing continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-2-[methyl(tetradecyl)amino]-5-nitrobenzoic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be oxidized to form different derivatives.
Substitution: The alkyl chain can be modified through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation are often used.
Substitution: Alkyl halides and strong bases like sodium hydride are typical reagents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups onto the alkyl chain.
Scientific Research Applications
4-Methyl-2-[methyl(tetradecyl)amino]-5-nitrobenzoic acid has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-Methyl-2-[methyl(tetradecyl)amino]-5-nitrobenzoic acid involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the alkyl chain can interact with lipid membranes, affecting their structure and function. These interactions can lead to various biological effects, such as antimicrobial activity or modulation of cellular pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-Methyl-2-[methyl(dodecyl)amino]-5-nitrobenzoic acid
- 4-Methyl-2-[methyl(hexadecyl)amino]-5-nitrobenzoic acid
- 4-Methyl-2-[methyl(octadecyl)amino]-5-nitrobenzoic acid
Uniqueness
4-Methyl-2-[methyl(tetradecyl)amino]-5-nitrobenzoic acid is unique due to its specific alkyl chain length, which can influence its solubility, reactivity, and biological activity. Compared to similar compounds with shorter or longer alkyl chains, it may exhibit different physicochemical properties and biological effects.
Properties
CAS No. |
62148-93-0 |
|---|---|
Molecular Formula |
C23H38N2O4 |
Molecular Weight |
406.6 g/mol |
IUPAC Name |
4-methyl-2-[methyl(tetradecyl)amino]-5-nitrobenzoic acid |
InChI |
InChI=1S/C23H38N2O4/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-24(3)22-17-19(2)21(25(28)29)18-20(22)23(26)27/h17-18H,4-16H2,1-3H3,(H,26,27) |
InChI Key |
LFTQSDYZIPNOLZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCN(C)C1=C(C=C(C(=C1)C)[N+](=O)[O-])C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,4-Dibenzyl-2,4-diazabicyclo[3.1.0]hexane](/img/structure/B14548503.png)
![4-(Pentyloxy)phenyl 4'-hexyl[1,1'-biphenyl]-4-carboxylate](/img/structure/B14548512.png)




![2-(4-Ethoxybutyl)-2-[4-(trifluoromethyl)phenyl]-1,3-dioxolane](/img/structure/B14548541.png)
![N-Butyl-N-[5-(4-methoxyphenyl)furan-2-YL]-2-methylpropanamide](/img/structure/B14548545.png)

![Propyl 6-chloro-2-[2-(2,4-dinitrophenyl)hydrazinylidene]hexanoate](/img/structure/B14548565.png)
![5-([1,1'-Biphenyl]-4-yl)-3-ethoxy-1H-1,2,4-triazole](/img/structure/B14548568.png)


![S-[2-({2-[(2-Cyanoethyl)amino]ethyl}amino)ethyl] dihydrogen phosphorothioate](/img/structure/B14548582.png)
